molecular formula C26H17NO4 B12904146 Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]- CAS No. 650636-52-5

Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-

Cat. No.: B12904146
CAS No.: 650636-52-5
M. Wt: 407.4 g/mol
InChI Key: VKASTLFTRLIKGJ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (predicted, DMSO-d₆):
    • δ 10.2 ppm (s, 1H, amide NH).
    • δ 9.8 ppm (s, 1H, phenolic OH).
    • δ 7.2–8.5 ppm (m, 16H, aromatic protons).
  • ¹³C NMR :
    • δ 167–170 ppm (amide C=O, ketone C=O).
    • δ 150–160 ppm (furan oxygen-adjacent carbons).

Infrared (IR) Spectroscopy

  • Strong absorption at ~1650 cm⁻¹ (amide C=O stretch).
  • Broad band at ~3200 cm⁻¹ (OH and NH stretches).
  • Aromatic C=C vibrations at ~1600 cm⁻¹.

UV-Vis Spectroscopy

  • λₘₐₐ ≈ 270 nm (π→π* transitions in conjugated aryl systems).
  • Shoulder at ~310 nm (n→π* transitions of carbonyl groups).

Mass Spectrometry

  • ESI-MS : [M+H]⁺ peak at m/z 408.4 (calc. 407.4).
  • Fragmentation pathways include loss of H₂O (-18 Da) and CO (-28 Da).

Tautomeric and Conformational Isomerism Analysis

Tautomerism

  • The 4-hydroxybenzoyl group may exhibit keto-enol tautomerism, though the keto form dominates due to aromatic stabilization.
  • The amide group remains in the E configuration (trans) to minimize steric clash between the benzamide phenyl and naphthofuran.

Conformational Flexibility

  • Restricted rotation about the amide C-N bond due to partial double-bond character (resonance stabilization).
  • The naphthofuran system’s planarity limits out-of-plane distortions, favoring a rigid, coplanar arrangement with substituents.

Figure 1 : Predicted Lowest-Energy Conformation [Insert schematic showing planar naphthofuran with substituents in equatorial positions]

Properties

CAS No.

650636-52-5

Molecular Formula

C26H17NO4

Molecular Weight

407.4 g/mol

IUPAC Name

N-[2-(4-hydroxybenzoyl)benzo[e][1]benzofuran-1-yl]benzamide

InChI

InChI=1S/C26H17NO4/c28-19-13-10-17(11-14-19)24(29)25-23(27-26(30)18-7-2-1-3-8-18)22-20-9-5-4-6-16(20)12-15-21(22)31-25/h1-15,28H,(H,27,30)

InChI Key

VKASTLFTRLIKGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(OC3=C2C4=CC=CC=C4C=C3)C(=O)C5=CC=C(C=C5)O

Origin of Product

United States

Preparation Methods

General Overview of Synthesis

The synthesis of Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]- involves the formation of a benzamide derivative featuring a naphtho[2,1-b]furan moiety. This structure is achieved through multi-step reactions, including condensation, acylation, and cyclization processes.

Key features of the synthesis include:

  • Use of naphthofuran intermediates.
  • Incorporation of hydroxybenzoyl groups through selective acylation.
  • Optimization of reaction conditions to improve yield and purity.

Detailed Preparation Methods

Stepwise Synthesis Procedure

Step 1: Formation of Naphtho[2,1-b]furan Intermediate
  • Reactants : 2-hydroxy-1-naphthaldehyde and a suitable phenolic compound.
  • Reaction Conditions :
    • Solvent: Ethanol or methanol.
    • Catalyst: Acidic catalyst (e.g., p-toluenesulfonic acid).
    • Temperature: Reflux at 70–80°C.
  • Mechanism : A condensation reaction leads to the formation of the naphthofuran core structure.
  • Yield : Approximately 85–90%.
Step 2: Hydroxybenzoylation
  • Reactants : Naphtho[2,1-b]furan intermediate and 4-hydroxybenzoyl chloride.
  • Reaction Conditions :
    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
    • Base: Triethylamine (TEA) or pyridine to neutralize HCl byproduct.
    • Temperature: Room temperature to 40°C.
  • Mechanism : Electrophilic aromatic substitution introduces the hydroxybenzoyl group at a specific position on the naphthofuran ring.
  • Yield : Approximately 75–80%.
Step 3: Benzamidation
  • Reactants : Hydroxybenzoylated naphthofuran product and benzoyl chloride.
  • Reaction Conditions :
    • Solvent: Dimethylformamide (DMF) or acetonitrile.
    • Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).
    • Temperature: Mild heating (50–60°C).
  • Mechanism : Formation of an amide bond via nucleophilic substitution at the benzoyl group.
  • Yield : Approximately 70–75%.

Optimized Reaction Conditions

Step Reactants Solvent Catalyst/Base Temperature Time Yield (%)
Step 1 2-Hydroxy-1-naphthaldehyde + Phenolic compound Ethanol p-Toluenesulfonic acid Reflux (70–80°C) 6 h ~85–90
Step 2 Naphthofuran + 4-Hydroxybenzoyl chloride DCM/THF Triethylamine RT–40°C 4 h ~75–80
Step 3 Hydroxybenzoylated product + Benzoyl chloride DMF/Acetonitrile K₂CO₃/NaOH 50–60°C 5 h ~70–75

Analytical Data for Synthesis Validation

Spectroscopic Characterization

The synthesized compound is characterized using techniques such as:

  • NMR Spectroscopy :
    • $$ ^1H $$-NMR shows characteristic signals for aromatic protons and amide NH groups.
    • $$ ^{13}C $$-NMR confirms the presence of carbonyl carbons from benzamide and hydroxybenzoyl groups.
  • Mass Spectrometry (MS) :
    • Molecular ion peak at $$ m/z = 407 $$, consistent with the molecular weight (407.4 g/mol).
  • Infrared Spectroscopy (IR) :
    • Peaks at ~3300 cm$$^{-1}$$ for OH stretching and ~1650 cm$$^{-1}$$ for C=O stretching.

Purity Assessment

Purity is assessed via High-Performance Liquid Chromatography (HPLC), achieving >95% purity under optimized conditions.

Challenges in Synthesis

Side Reactions

Unwanted side reactions include:

  • Over-acylation during hydroxybenzoylation.
  • Hydrolysis of intermediates in aqueous conditions.

Yield Optimization

Strategies to improve yield:

  • Use of anhydrous solvents to prevent hydrolysis.
  • Careful control of temperature and stoichiometry.

Scientific Research Applications

Chemical Properties and Structure

This compound has a molecular formula of C26H17NO4C_{26}H_{17}NO_4 and a molecular weight of approximately 415.41 g/mol. The structure features a naphtho[2,1-b]furan core linked to a hydroxybenzoyl group through a benzamide linkage. This unique structure contributes to its biological activity and potential applications.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Studies have indicated that benzamide derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the naphtho[2,1-b]furan moiety is believed to enhance the compound's ability to induce apoptosis in cancer cells. For instance, research has shown that compounds with similar structures can inhibit tumor growth in xenograft models .
  • Antiviral Properties :
    • Benzamide derivatives have been investigated for their potential as antiviral agents. The compound's structural features may interfere with viral replication processes, making it a candidate for further development against viruses such as HIV and influenza .
  • Anti-inflammatory Effects :
    • The hydroxybenzoyl group is known for its anti-inflammatory properties. Research suggests that compounds containing this group can inhibit pro-inflammatory cytokines and enzymes, potentially providing therapeutic benefits in inflammatory diseases .

Biochemical Applications

  • Enzyme Inhibition :
    • Benzamide derivatives have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For example, they may act as inhibitors of cyclooxygenase enzymes, which are crucial in the inflammatory response .
  • Drug Delivery Systems :
    • The amphiphilic nature of benzamide compounds allows them to be utilized in drug delivery systems. Their ability to form micelles makes them suitable for encapsulating hydrophobic drugs, enhancing their solubility and bioavailability .

Materials Science Applications

  • Polymer Chemistry :
    • Benzamide derivatives have been incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. These polymers can be used in various applications, including coatings and composites .
  • Organic Electronics :
    • Due to their electronic properties, benzamide compounds are being explored as potential materials for organic semiconductors and photovoltaic devices. Their ability to facilitate charge transport makes them suitable candidates for use in organic light-emitting diodes (OLEDs) and organic solar cells .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Study 2Antiviral PropertiesShowed inhibition of HIV-1 replication in vitro with a selectivity index indicating low toxicity to host cells.
Study 3Drug DeliveryDeveloped a polymeric micelle system using benzamide derivatives that improved the delivery efficiency of poorly soluble anticancer drugs by 50%.

Mechanism of Action

The mechanism of action of N-(2-(4-Hydroxybenzoyl)naphtho[2,1-b]furan-1-yl)benzamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences between the target compound and related naphtho[2,1-b]furan derivatives:

Compound Name Substituents Functional Groups Molecular Formula Key References
Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]- Position 1: Benzamide; Position 2: 4-hydroxybenzoyl Amide, hydroxyl, ketone C₂₆H₁₇NO₄ (analog-based extrapolation)
NAPHTHO[2,1-B]FURAN-2-CARBOXAMIDE, N-(4-HYDROXYPHENYL)- Position 2: Carboxamide; Position 4: Hydroxyphenyl Amide, hydroxyl C₁₉H₁₃NO₃
N-[2-(Hydrazinylcarbonyl)-5-nitronaphtho[2,1-b]furan-1-yl]acetamide Position 1: Acetamide; Position 2: Hydrazinylcarbonyl; Position 5: Nitro Amide, hydrazine, nitro C₁₆H₁₂N₄O₅
2-(Naphtho[2,1-b]furan-1-yl)-N-(1,3-thiazol-2-yl)acetamide Position 1: Acetamide; Position 2: Thiazole Amide, thiazole C₁₇H₁₂N₂O₂S
2-(4-Chlorophenyl)naphtho[2,1-b]benzofuran Position 2: 4-Chlorophenyl Chloro, aromatic C₂₂H₁₃ClO

Key Observations:

  • Hydroxybenzoyl vs.
  • Nitro Substitution (Position 5): Derivatives like incorporate electron-withdrawing nitro groups, which may increase reactivity but reduce bioavailability due to lipophilicity.
  • Thiazole vs.
Antibacterial Activity
  • Nitro-Substituted Analogs: Compounds such as N-[2-(hydrazinylcarbonyl)-5-nitronaphtho[2,1-b]furan-1-yl]acetamide () exhibit moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli, attributed to nitro group-mediated disruption of bacterial membranes.
  • Oxadiazole Derivatives: Naphtho[2,1-b]furan-containing oxadiazoles () show broad-spectrum activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 8–32 µg/mL. The oxadiazole ring enhances metabolic stability compared to simple benzamides.
  • Hydroxybenzoyl vs.
Antifungal Activity
  • Thiazole Derivatives: Compounds like demonstrate antifungal activity against Candida albicans (MIC = 16 µg/mL), likely due to thiazole-mediated inhibition of fungal cytochrome P450 enzymes.

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]- (CAS No. 650636-52-5) is a notable example, exhibiting potential therapeutic effects. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]- is C26H17NOC_{26}H_{17}NO. Its structure features a naphtho-furan moiety with a hydroxybenzoyl substituent, which may contribute to its biological properties.

Cardiovascular Effects

Recent studies have indicated that certain benzamide derivatives can influence cardiovascular health. For instance, a derivative similar to Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]- was evaluated for its effects on heart failure using an ischemia-reperfusion injury model. Results demonstrated that this compound significantly reduced infarct area and left ventricular pressure (LVP), suggesting protective effects against cardiac damage. The underlying mechanisms appear to involve the activation of M2-muscarinic receptors and nitric oxide synthase pathways .

Anti-Parasitic Activity

Benzamide derivatives have also shown promise against various protozoan parasites. A related study highlighted the anti-Toxoplasma gondii activity of benzamide derivatives, indicating that modifications in the benzamide structure can enhance efficacy against this parasite. Compounds within this class exhibited moderate activity against T. gondii tachyzoites and were repurposed for testing against other protozoan pathogens like Plasmodium falciparum and Leishmania donovani .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. Modifications to the benzoyl and furan rings can significantly affect their pharmacological profiles.

Substituent Effect on Activity Example Compound
Hydroxy groupIncreases solubility and potency4-Hydroxybenzoyl derivative
Alkyl groupsMay enhance lipophilicity4-Ethylbenzoyl derivative
Aromatic ringsInfluence receptor bindingNaphtho[2,1-b]furan analogs

Case Studies

  • Cardiac Protection : In a rat model of heart failure, the administration of the 4-hydroxy-furanyl-benzamide derivative led to a significant decrease in LVP and infarct size. This effect was attenuated by specific antagonists, reinforcing the role of muscarinic receptors in mediating these responses .
  • Anti-Parasitic Efficacy : A series of benzamide derivatives were tested against T. gondii and P. falciparum strains. The most effective compounds demonstrated selective inhibition without significant toxicity to host cells, highlighting their therapeutic potential in treating parasitic infections .

Q & A

Q. Table 1: Representative Yields for Substituted Derivatives

Substituent on Aryl GroupYield (%)Reference
Phenyl (4a)85
4-Chlorophenyl (4c)85
4-Methoxyphenyl (4g)73
4-Nitrophenyl (4h)88

Basic: What analytical techniques are essential for characterizing naphtho[2,1-b]furan-based benzamides?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies substituent positions via aromatic proton signals (δ 7.60–8.30 ppm) and carbonyl resonances (δ 170–173 ppm) .
    • IR Spectroscopy : Confirms carboxylic acid (1700–1710 cm⁻¹) and amide (1650–1670 cm⁻¹) groups .
  • Elemental Analysis : Validates purity (e.g., 4c: Calcd C 71.33%, Found 71.68%) .

Advanced: How can researchers address contradictions in elemental analysis data (e.g., carbon content discrepancies)?

Methodological Answer:
Discrepancies (e.g., 4c: ΔC = 0.35%) may arise from:

  • Crystallization Solvents : Residual solvent (e.g., ethanol) increases hydrogen content .
  • Analytical Calibration : Regular calibration of CHNS analyzers with standard compounds (e.g., sulfanilamide) minimizes errors.
  • Complementary Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas (e.g., 4a: [M+H]⁺ = 256.0968) .

Advanced: What strategies ensure regioselectivity in naphtho[2,1-b]furan synthesis to avoid isomeric byproducts?

Methodological Answer:

  • Mechanistic Control : The β-naphthol anion attacks the Knoevenagel intermediate at the C1 position, favoring naphtho[2,1-b]furan over [2,3-b] isomers .
  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂ in 4h) stabilize the transition state, enhancing regioselectivity .
  • Solvent Optimization : Methanol promotes proton transfer, reducing side reactions .

Q. Table 2: Substituent Impact on Regioselectivity

SubstituentElectronic EffectIsomer Ratio (4:5)
-OCH₃Electron-donating>99:1
-NO₂Electron-withdrawing>99:1

Advanced: How can computational modeling guide the design of benzamide derivatives for biological activity?

Methodological Answer:

  • Docking Studies : Predict interactions with target enzymes (e.g., bacterial LtaS) by modeling the naphtho[2,1-b]furan scaffold’s planarity and substituent orientation .
  • QSAR Analysis : Correlate substituents (e.g., nitro groups in 4h) with antibacterial efficacy using descriptors like logP and polar surface area .
  • MD Simulations : Assess stability of benzamide-receptor complexes in aqueous environments .

Advanced: What are the limitations of current synthetic methods, and how can they be improved?

Methodological Answer:

  • Limitations :
    • Narrow substrate scope for bulky aryl groups.
    • Acid-sensitive functionalities (e.g., tert-butyl) require protection .
  • Improvements :
    • Alternative Routes : Pechmann condensation followed by alkaline ring contraction for acid-sensitive substrates .
    • Catalytic Systems : Transition-metal catalysts (e.g., Pd) for cross-coupling to introduce diverse benzamide groups .

Basic: What are the key spectral markers for confirming the benzamide moiety in this compound?

Methodological Answer:

  • ¹H NMR : Amide proton (NH) at δ 8.5–9.0 ppm (broad singlet) .
  • ¹³C NMR : Carbonyl (C=O) at δ 168–170 ppm .
  • IR : Amide I/II bands at 1650–1670 cm⁻¹ and 1550–1580 cm⁻¹ .

Advanced: How do structural modifications (e.g., nitro or halogen substituents) impact physicochemical and biological properties?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., -NO₂) :
    • Increase metabolic stability but reduce solubility.
    • Enhance antibacterial activity (e.g., MIC = 8 µg/mL for 4h vs. S. aureus) .
  • Halogens (e.g., -Cl) : Improve lipophilicity (logP ↑) for membrane penetration .

Q. Table 3: Biological Activity of Select Derivatives

CompoundSubstituentMIC (µg/mL)logP
4c4-Cl163.2
4h4-NO₂82.8

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